molecular formula C9H14Cl2N2O B15216838 (S)-3-(Pyridin-3-yl)morpholine dihydrochloride

(S)-3-(Pyridin-3-yl)morpholine dihydrochloride

Cat. No.: B15216838
M. Wt: 237.12 g/mol
InChI Key: LYNAOBQUQFHVJO-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Pyridin-3-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring substituted with a pyridine moiety at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyridin-3-yl)morpholine dihydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Substitution with Pyridine: The morpholine ring is then substituted with a pyridine moiety at the 3-position. This can be achieved through a nucleophilic substitution reaction using a pyridine derivative.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyridin-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced morpholine derivatives.

Scientific Research Applications

(S)-3-(Pyridin-3-yl)morpholine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Pyridin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Pyridin-3-yl)morpholine dihydrochloride: The enantiomer of the compound with different stereochemistry.

    3-(Pyridin-4-yl)morpholine dihydrochloride: A similar compound with the pyridine moiety at the 4-position.

    3-(Pyridin-2-yl)morpholine dihydrochloride: A similar compound with the pyridine moiety at the 2-position.

Uniqueness

(S)-3-(Pyridin-3-yl)morpholine dihydrochloride is unique due to its specific stereochemistry and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

(3S)-3-pyridin-3-ylmorpholine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H/t9-;;/m1../s1

InChI Key

LYNAOBQUQFHVJO-KLQYNRQASA-N

Isomeric SMILES

C1COC[C@@H](N1)C2=CN=CC=C2.Cl.Cl

Canonical SMILES

C1COCC(N1)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.